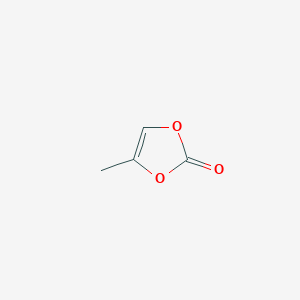

4-Methyl-1,3-dioxol-2-one

Descripción

Contextual Significance of Substituted Cyclic Carbonates in Modern Chemistry

Substituted five-membered cyclic carbonates, a prominent class of organic compounds, have garnered substantial interest across various domains of modern chemistry. encyclopedia.pub Their utility is extensive, finding applications as polar aprotic solvents, electrolytes for lithium batteries, and as precursors for chemical manufacturing processes. researchgate.net The growing emphasis on green chemistry has further elevated their importance; the synthesis of cyclic carbonates often involves the chemical fixation of carbon dioxide, representing a valuable strategy for CO2 utilization. encyclopedia.pubresearchgate.net

These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. researchgate.net Their role as precursors to polycarbonates and polyurethanes is particularly significant, as these materials are major commercial thermoplastics. encyclopedia.pubresearchgate.net The versatility of cyclic carbonates stems from their inherent chemical properties, which can be fine-tuned through substitution on the carbonate ring. This adaptability makes them highly attractive from both an economic and a process chemistry standpoint. researchgate.net Furthermore, due to their low toxicity, they are widely considered "green" solvents and are effective alternatives to more hazardous traditional solvents like NMP, DMF, and DMAc. researchgate.net

Overview of Research Trajectories for Unsaturated 1,3-Dioxol-2-one Derivatives

Research into unsaturated 1,3-dioxol-2-one derivatives has led to significant advancements, particularly in the field of energy storage. Classical electrolyte additives like vinylene carbonate and fluoroethylene carbonate have limitations in high-energy-density lithium-ion batteries (LIBs). nih.govgreencarcongress.com This has spurred the development of novel unsaturated dioxolone derivatives designed to form more stable solid electrolyte interphases (SEI) on battery electrodes. nih.gov

A key research trajectory involves designing additives that can polymerize at the electrode surface, creating a flexible and robust protective layer. For instance, retrosynthetically designed additives such as 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one and 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one have been developed. nih.govgreencarcongress.comresearchgate.net These molecules provide spatial flexibility to the SEI, which is critical for accommodating the volume expansion of high-capacity anodes (like those containing silicon) during lithiation. nih.govgreencarcongress.com This approach has been shown to significantly improve capacity retention and enable fast-charging capabilities in high-energy-density LIBs. nih.govgreencarcongress.com Another area of interest is the synthesis and polymerization of compounds like perfluoro(2-methylene-4-methyl-1,3-dioxolane), which can form homopolymers and copolymers with unique properties for use in adhesives and coatings. google.com

Structural Features and Chemical Reactivity Paradigms of the 1,3-Dioxol-2-one Ring System

The 1,3-dioxol-2-one ring is a five-membered heterocycle containing two oxygen atoms adjacent to a carbonyl group. This structure imparts a high degree of polarity and a significant molecular dipole moment. atamanchemicals.com For example, 4-methyl-1,3-dioxol-2-one (propylene carbonate) has a dipole moment of 4.9 D, considerably higher than that of acetone (B3395972). atamanchemicals.com The presence of substituents on the ring, such as a methyl group, can introduce chirality and influence the molecule's physical properties and reactivity. atamanchemicals.compublisso.de

Research Findings for this compound

This compound, commonly known as propylene (B89431) carbonate, is a chiral organic compound typically used as a racemic mixture. atamanchemicals.com It is a colorless, odorless liquid that serves as a polar, aprotic solvent. atamanchemicals.com Its high dielectric constant and chemical stability make it a subject of interest as an electrochemical solvent, particularly as a high-permittivity component in electrolytes for lithium batteries. atamanchemicals.com However, its tendency to decompose on graphite (B72142) electrodes has limited its use in some lithium-ion battery applications. atamanchemicals.com

The synthesis of this compound is often highlighted as an example of a green chemical process. The predominant industrial method is the carbonation of propylene oxide (epoxypropane), a reaction that consumes carbon dioxide. atamanchemicals.com Alternative synthesis routes include the reaction of 1,2-propanediol with urea (B33335) over a zinc acetate (B1210297) catalyst. atamanchemicals.com In organic synthesis, it is used as a reactive intermediate. For example, it can be used in Grignard reactions to create tertiary alcohols. atamanchemicals.com

Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-Methyl-1,3-dioxolan-2-one |

| CAS Number | 108-32-7 matrix-fine-chemicals.com |

| Molecular Formula | C₄H₆O₃ matrix-fine-chemicals.com |

| Molecular Weight | 102.09 g/mol nih.gov |

| Appearance | Colorless liquid atamanchemicals.com |

| Melting Point | -49 °C chemsynthesis.com |

| Boiling Point | 240-243 °C chemsynthesis.com |

| Density | 1.204 g/mL chemsynthesis.com |

| Refractive Index | 1.4210 chemsynthesis.com |

Interactive Data Table: Research Applications of 1,3-Dioxol-2-one Derivatives

| Derivative Family | Research Focus | Key Findings |

| Unsaturated Dioxolones | High-Energy Lithium-Ion Batteries | Creates stable, flexible SEI on silicon-containing anodes, improving cycle life and fast-charging. nih.govgreencarcongress.com |

| Substituted Dioxolones | Green Solvents | Acts as a viable, less toxic alternative to traditional polar aprotic solvents like DMF and NMP in reactions such as the Heck reaction. researchgate.net |

| Functionalized Dioxolones | Prodrug Synthesis | Used as a building block for prodrugs to improve stability, absorption, and biological activity of pharmaceuticals. tandfonline.comchemicalbook.com |

| Perfluorinated Dioxolanes | Polymer Chemistry | Serves as a monomer for creating novel homopolymers and copolymers with applications as adhesives and coatings. google.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1,3-dioxol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c1-3-2-6-4(5)7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXOPVULXOEHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for 4 Methyl 1,3 Dioxol 2 One and Its Derivatives

Chemo- and Regioselective Synthesis of Substituted 1,3-Dioxol-2-one Structures

The precise control over the placement of functional groups on the 1,3-dioxol-2-one scaffold is of paramount importance for the development of tailored materials and pharmaceutical intermediates. Chemo- and regioselective synthetic strategies allow for the creation of specific isomers of substituted 1,3-dioxol-2-ones, including derivatives of 4-methyl-1,3-dioxol-2-one, by directing the reaction to a particular functional group or position on a molecule.

The primary and most atom-economical route to this compound (also known as propylene (B89431) carbonate) is the cycloaddition of carbon dioxide (CO₂) to propylene oxide. This reaction's efficiency and selectivity are heavily reliant on the catalytic system employed. A variety of catalysts, including ionic liquids and metal-organic frameworks (MOFs), have been investigated to achieve high yields and selectivities under mild conditions. For instance, 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) has demonstrated high activity and nearly 100% selectivity for propylene carbonate in the absence of organic solvents. The reaction mechanism typically involves the activation of the epoxide ring by the catalyst, followed by nucleophilic attack of CO₂.

The regioselectivity of the cycloaddition of CO₂ to unsymmetrically substituted epoxides is a critical aspect. The ring-opening of the epoxide can, in principle, occur at either of the two carbon atoms. In the case of propylene oxide, the nucleophilic attack, often by a halide co-catalyst, preferentially occurs at the less sterically hindered carbon atom, leading to the formation of the 4-methyl substituted product. The choice of catalyst and reaction conditions can significantly influence this selectivity.

Beyond the synthesis of the parent this compound, significant research has been directed towards the synthesis of other functionalized derivatives. These derivatives serve as versatile building blocks for more complex molecules.

A key intermediate for further functionalization is 4-(hydroxymethyl)-1,3-dioxol-2-one, also known as glycerol (B35011) carbonate. This compound can be synthesized from glycerol, a byproduct of biodiesel production, making it a sustainable starting material. The hydroxyl group can then be further modified. For example, it can undergo Williamson ether synthesis with 3-bromoprop-1-ene to yield 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one.

Another important derivative is 4-(hydroxymethyl)-5-methyl- researchgate.netsigmaaldrich.cndioxol-2-one. A patented method for its synthesis involves the hydrolysis of 4-chloromethyl-5-methyl- researchgate.netsigmaaldrich.cndioxol-2-one. This process highlights the use of a proper solvent and hydrolysis medium to achieve a high yield and purity of the target product.

The chemo- and regioselective synthesis of substituted 1,3-dioxol-2-ones can also be achieved starting from functionalized diols or by modification of pre-formed dioxolanone rings. For instance, the synthesis of 4-thiomethyl-1,3-dioxolan-2-ones has been reported via the reaction of 3-O-tosyl glycerol 1,2-carbonate with various thiols. This reaction proceeds with high regioselectivity, with the thiol nucleophile displacing the tosylate group.

Below are interactive data tables summarizing key research findings in the synthesis of this compound and its derivatives.

Table 1: Catalytic Synthesis of this compound from Propylene Oxide and CO₂

| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) | Reference |

| 1-n-butyl-3-methylimidazolium tetrafluoroborate | None | 110 | - | >99 | ~100 | researchgate.net |

| CeO₂–La₂O₃ mixed oxide | Solvent-free | 150 | 1.0 | 86 | >99 | sigmaaldrich.cn |

| MIL-101(Cr) | Tetrabutylammonium bromide (TBAB) | Room Temp | 0.1 | 95.4 | >99 | google.com |

| Bifunctional aluminum porphyrin complexes | None | 80 | 3.0 | - | 93 | nih.govmdpi.com |

Table 2: Synthesis of Substituted 1,3-Dioxol-2-one Derivatives

| Product | Starting Material(s) | Reagents/Catalyst | Key Features | Reference |

| 4-(Hydroxymethyl)-1,3-dioxol-2-one | Glycerol | Various | Sustainable synthesis from a biodiesel byproduct. | sigmaaldrich.cn |

| 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one | 4-(Hydroxymethyl)-1,3-dioxol-2-one, 3-bromoprop-1-ene | Williamson ether synthesis | Functionalization of the hydroxyl group. | sigmaaldrich.cn |

| 4-(Hydroxymethyl)-5-methyl- researchgate.netsigmaaldrich.cndioxol-2-one | 4-Chloromethyl-5-methyl- researchgate.netsigmaaldrich.cndioxol-2-one | Formic acid, triethylamine (B128534), sodium iodide, then HCl-methanol | High yield (92%) and purity (97%). | nih.gov |

| 4-Thiomethyl-1,3-dioxol-2-ones | 3-O-tosyl glycerol 1,2-carbonate, various thiols | KF/Al₂O₃, PEG-400, microwave irradiation | Regioselective synthesis of thioether derivatives. | sigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1,3 Dioxol 2 One

Electrophilic and Nucleophilic Pathways of the 1,3-Dioxol-2-one Ring

The core reactivity of the 1,3-dioxolan-2-one ring is centered on its carbonate group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the two adjacent oxygen atoms. This makes it a prime target for a wide range of nucleophiles.

Nucleophilic attack on the carbonyl carbon is a common reaction pathway. researchgate.net Amines, for instance, react with propylene (B89431) carbonate to form carbamates through a ring-opening mechanism. atamanchemicals.comatamankimya.com Studies using density functional theory (DFT) on the aminolysis of propylene carbonate have shown that the reaction mechanism can differ depending on the nature of the amine (aromatic vs. aliphatic) and can be effectively catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net Similarly, the reaction with primary aromatic amines can be accelerated using phosphonium-based ionic liquids as catalysts, leading to N-alkylation products. nih.gov

Grignard reagents can also react with propylene carbonate, attacking the electrophilic carbonyl carbon to create tertiary alcohols after ring-opening. atamanchemicals.comatamankimya.comatamankimya.com Another example of nucleophilic attack is the reaction with superoxide (B77818) radicals (O₂⁻), particularly relevant in the context of lithium-air batteries, which leads to ring-opening and decomposition of the solvent. researchgate.net

While the carbonyl carbon is the primary site for nucleophilic attack, the molecule itself can act as a nucleophile, although this is less common. The oxygen atoms possess lone pairs, but their nucleophilicity is diminished by their involvement in the carbonate ester structure. Propylene carbonate is generally considered a polar aprotic solvent and can participate as a Lewis base in certain reactions, for example, in the catalysis of asymmetric cyanohydrin synthesis. beilstein-journals.orgnih.gov

Ring-Opening Reactions and Subsequent Transformations

Ring-opening reactions are a cornerstone of propylene carbonate's reactivity, providing pathways to both small molecules and polymers. These reactions typically proceed via cleavage of the acyl-oxygen bond following a nucleophilic attack at the carbonyl carbon.

The dioxolanone ring can be cleaved under acidic, basic, or neutral (catalytic) conditions.

Acid-Catalyzed Hydrolysis: In acidic solutions, the hydrolysis of cyclic carbonates is generally slow. rsc.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. researchgate.net A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent bond cleavage and loss of CO₂ yield propylene glycol. rsc.org Kinetic studies of homologous cyclic carbonates show they are hydrolyzed by an A-2 mechanism, where the rate-determining step involves a water molecule in the transition state. rsc.org For poly(propylene carbonate) (PPC), acid-catalyzed degradation is proposed to occur via protonation of the carbonyl oxygen groups along the polymer backbone, leading to chain scission. researchgate.netresearchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis is significantly faster. researchgate.net The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond to open the ring and form a hydroxy carboxylate, which upon acidification would yield propylene glycol and carbonate. In studies of poly(propylene carbonate), base-catalyzed degradation was found to be more facile than acid-catalyzed degradation, a difference attributed to the higher electrophilicity of the carbonyl carbon atoms in a basic medium. researchgate.netresearchgate.net The degradation can proceed via random chain scission initially, followed by an un-zipping mechanism that produces propylene glycol and propylene carbonate. researchgate.net

Transesterification: Propylene carbonate readily undergoes transesterification with alcohols in the presence of a catalyst to produce dialkyl carbonates and propylene glycol. atamanchemicals.com This reaction is of significant industrial interest for producing dimethyl carbonate (DMC) from methanol (B129727). rsc.orgacs.orgresearchgate.netniscpr.res.in A variety of heterogeneous catalysts, such as hydrotalcites and double metal cyanide complexes, have been developed for this process. rsc.orgresearchgate.netniscpr.res.in The mechanism generally involves the activation of the alcohol by the catalyst, followed by nucleophilic attack of the resulting alkoxide on the carbonyl carbon of propylene carbonate. rsc.orgrsc.org

Table 1: Catalysts and Conditions for Transesterification of Propylene Carbonate with Methanol

| Catalyst | Mg/Al Molar Ratio | Temperature (°C) | PC Conversion (%) | DMC Selectivity (%) | Reference |

| Mg-Al-CO₃ Hydrotalcite | 2 | 130 | 45.4 | 88.0 | niscpr.res.in |

| Mg-Al-CO₃ Hydrotalcite | 3 | 130 | 58.6 | 93.0 | niscpr.res.in |

| Mg-Al-CO₃ Hydrotalcite | 4 | 130 | 65.5 | 95.0 | niscpr.res.in |

| Mg-Al-CO₃ Hydrotalcite | 5 | 130 | 72.2 | 97.0 | niscpr.res.in |

| KF/Al₂O₃ | - | 150 | 70.9 | >98 | researchgate.net |

| Fe-Mn Double Metal Cyanide | - | 140-200 | - | - | rsc.orgrsc.org |

4-Methyl-1,3-dioxol-2-one can undergo ring-opening polymerization (ROP) to form poly(propylene carbonate) (PPC), an aliphatic polycarbonate. However, the ROP of five-membered cyclic carbonates like propylene carbonate is thermodynamically less favorable compared to six- or seven-membered rings and often requires high temperatures (above 100-150 °C). nih.gov

Anionic ROP: Anionic polymerization can be initiated by nucleophiles such as alkoxides. The mechanism involves the nucleophilic attack of the initiator on the carbonyl carbon, leading to acyl-oxygen bond cleavage and the formation of an alkoxide active species. nih.govresearchgate.net This active chain end can then attack another monomer at either the carbonyl carbon (leading to a carbonate linkage) or the alkylene carbon (leading to an ether linkage after decarboxylation). rsc.orgresearchgate.net

Cationic ROP: Cationic polymerization is also accompanied by the partial elimination of carbon dioxide, yielding polycarbonates with ether units. nih.govscispace.com The nature of the counter-ion in the initiator can influence the extent of decarboxylation. nih.gov

Various organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective for the ring-opening graft polymerization of propylene carbonate onto biopolymers like xylan. nih.govmdpi.commdpi.com

Reactions Involving the Unsaturated Double Bond (e.g., Polymerization Initiation)

While 4-methyl-1,3-dioxolan -2-one (propylene carbonate) is a saturated compound, its unsaturated analogue, This compound , and the parent compound, vinylene carbonate (1,3-dioxol-2-one) , possess a reactive carbon-carbon double bond. wikipedia.org The reactivity of this unsaturated system is distinct from that of its saturated counterpart.

The activated double bond in these five-membered heterocycles makes them reactive monomers for polymerization and participants in cycloaddition reactions. wikipedia.org

Radical Polymerization: Vinylene carbonate and its derivatives can undergo homopolymerization and copolymerization through a free-radical pathway. wikipedia.orgresearchgate.net Initiators such as azobis(isobutyronitrile) (AIBN) or benzoyl peroxide are used to initiate the reaction. wikipedia.orggoogle.com The polymerization can be carried out in bulk or in solution. researchgate.netgoogle.com The resulting poly(vinylene carbonate) is a key precursor for other functional polymers; for example, it can be converted to poly(β-hydroxyvinyl N-substituted carbamate)s via aminolysis. oup.comelsevierpure.com

Diels-Alder Reactions: The electron-deficient double bond of vinylene carbonate allows it to act as a dienophile in Diels-Alder reactions, a powerful tool for constructing six-membered rings in organic synthesis. wikipedia.org

Functional Group Interconversions on the Methyl Substituent and Ring Substituents

The aliphatic backbone of this compound, including its methyl group, provides sites for functional group interconversions, primarily through radical reactions.

The oxidation of propylene carbonate can be initiated by radical species, such as hydroxyl (•OH) radicals and chlorine (Cl•) atoms. rsc.orgrsc.org These reactions involve the abstraction of a hydrogen atom from the C-H bonds of the molecule. Hydrogen abstraction can occur at three different positions: the tertiary carbon of the ring, the methylene (B1212753) group of the ring, or the methyl substituent. rsc.org

Studies on the atmospheric photooxidation of propylene carbonate indicate that the subsequent reaction of the generated alkoxy radicals is complex. For the radical formed from H-atom abstraction at the methyl group, the proposed pathway involves reaction with O₂ to form an aldehydic carbonate or decomposition to an alkyl radical and formaldehyde. rsc.org However, product analysis suggests that H-atom abstraction from the ring carbons is the major pathway, leading to unimolecular decomposition of the intermediate cyclo-methyl-pentoxy radicals. rsc.orgrsc.org The primary decomposition product is suggested to be acetyl formyl carbonate. rsc.orgrsc.org Under conditions of very low oxygen, an alternative pathway involving a 1,3-hydrogen shift can lead to the formation of acetic acid. rsc.orgrsc.org

In the context of electrochemical applications like lithium-ion batteries, the oxidative decomposition of propylene carbonate on cathode surfaces has been studied. DFT calculations suggest that oxidation leads to a shortening of the carbonyl C-O bond and lengthening of the adjacent ethereal C-O bonds, resulting in ring-opening to form an acetone (B3395972) radical and CO₂ as primary products. acs.orgresearchgate.net Subsequent termination reactions can generate various products, including polycarbonate and acetone. acs.orgresearchgate.net

Table 2: Products Identified from the Oxidation of Propylene Carbonate

| Oxidation Method | Major Products | Minor/Proposed Products | Reference |

| Photooxidation (•OH, Cl•) in air | Acetyl formyl carbonate | - | rsc.orgrsc.org |

| Photooxidation (•OH, Cl•) in N₂ (low O₂) | Acetyl formyl carbonate, Acetic acid | - | rsc.orgrsc.org |

| Electrochemical Oxidation | Acetone radical, CO₂, Polycarbonate | Diketone | acs.orgresearchgate.net |

Reduction Reactions

This compound, also known as propylene carbonate (PC), can undergo reduction to yield valuable chemical products, primarily diols and alcohols. The specific products formed are highly dependent on the reducing agents and catalytic systems employed.

Common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can be used to reduce the cyclic carbonate to its corresponding alcohol, propylene glycol. Beyond these stoichiometric reagents, significant research has focused on catalytic hydrogenation and hydrogenolysis, which offer more sustainable routes.

Catalytic hydrogenation of propylene carbonate can lead to the co-production of propylene glycol and methanol. researchgate.net For instance, using a Ru-MACHO catalyst system, propylene carbonate formed in situ from carbon dioxide and propylene oxide can be hydrogenated to yield propylene glycol in over 95% yield and methanol in 84% yield. researchgate.net Another study reports the efficient transformation of propylene carbonate to propylene glycol and methane (B114726) using a ruthenium-modified zeolite (Ru-FAU) catalyst under solvent-free conditions. researchgate.net This process operates at high pressure and temperature, demonstrating high product selectivity. researchgate.net

The table below summarizes key research findings on the catalytic reduction of this compound.

| Catalyst | Product(s) | Temperature (°C) | Pressure (bar) | Yield/Conversion | Reference |

| Ru-FAU | Propylene Glycol, Methane | 170 | 70 (H₂) | High conversion | researchgate.net |

| Ru-MACHO | Propylene Glycol, Methanol | - | - | >95% (Propylene Glycol), 84% (Methanol) | researchgate.net |

Substitution Reactions (e.g., with nucleophiles)

The electrophilic nature of the carbon atoms in the this compound ring, particularly the carbonyl carbon, makes it susceptible to attack by various nucleophiles. mdpi.com These reactions, which include aminolysis, transesterification, and alkylation, demonstrate the compound's versatility as a reactive intermediate in organic synthesis.

Reaction with Amines: this compound reacts with amines to form carbamates. It has also been effectively utilized as a green reagent for the N-alkylation of N-heterocyclic compounds. mdpi.comnih.gov In these reactions, the compound serves as both the alkylating agent and the solvent, proceeding via nucleophilic substitution with the loss of carbon dioxide and water, avoiding the use of genotoxic alkyl halides. mdpi.comnih.gov

Transesterification: The transesterification of this compound with alcohols is a widely studied reaction for the synthesis of other valuable chemicals, such as dialkyl carbonates. For example, its reaction with methanol, catalyzed by various homogeneous and heterogeneous catalysts, produces dimethyl carbonate (DMC) and propylene glycol. acs.org Catalysts like zinc oxide (ZnO) nanoparticles have been shown to be effective, achieving an 89% yield in the reaction with dimethyl carbonate. Studies have also investigated the use of metal oxides like CaO, which can achieve high conversion rates of propylene carbonate. acs.org

The table below presents a summary of different catalytic systems used for the transesterification of this compound with methanol.

| Catalyst | Temperature (°C) | PC Conversion (%) | DMC Selectivity (%) | Reference |

| ZnO nanoparticles | 100 | 89% (Yield) | - | |

| CaO (methanol pretreated) | - | 86 | - | acs.org |

| Cu-Zn-Al | 160 | 70 | 94 | acs.org |

| Quaternary ammonium (B1175870) ion exchange resins | 40 | 55-65 | 97 | acs.org |

Other Nucleophilic Reactions: Beyond amines and alcohols, this compound can engage in nucleophilic substitution with other species. It has been shown to react with epoxides, although not typically with alkyl halides. biosynth.com It can also be used as a polar aprotic solvent to facilitate nucleophilic substitution reactions, such as the preparation of alkyl iodides from alkyl chlorides, where it effectively dissolves the iodide salt. google.com

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1,3 Dioxol 2 One Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and elucidating the skeletal structure of molecules. By analyzing the vibrational modes of chemical bonds, these methods provide a unique molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a wealth of information about the functional groups present. For 4-methyl-1,3-dioxol-2-one, the FTIR spectrum is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule.

The complete vibrational assignment for this compound has been carried out through detailed studies, often supported by computational methods like Density Functional Theory (DFT). rsc.org The C-H stretching vibrations of the methyl group are typically observed in the 3000–2900 cm⁻¹ region. youtube.com A very strong and characteristic band for the cyclic carbonate structure is the C=O stretching vibration, which appears at a high wavenumber due to the ring strain. Other significant vibrations include the C-O-C stretching of the dioxolane ring and various bending and rocking modes of the methyl and methylene (B1212753) groups.

Key vibrational assignments for this compound and its derivatives, such as 4-bromomethyl-5-methyl-1,3-dioxol-2-one, are summarized below. rsc.orgyoutube.com

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that symmetric vibrations and non-polar bonds, which may be weak in the FTIR spectrum, are strong in the Raman spectrum.

For this compound, the FT-Raman spectrum has been recorded and analyzed. rsc.org The C=O stretch, while strong in FTIR, also appears in the Raman spectrum. The symmetric breathing modes of the dioxolane ring are often prominent in the Raman spectrum. Analysis of the Raman bands, in conjunction with FTIR data, allows for a more complete and confident assignment of all fundamental vibrational modes of the molecule. rsc.org Studies on derivatives like 4-bromomethyl-5-methyl-1,3-dioxol-2-one also utilize FT-Raman to investigate the influence of different substituent groups on the skeletal vibrations. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences the exact resonance frequency, providing detailed information about the molecular structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. In this compound, there are three distinct proton environments: the methyl group (CH₃), the methylene group (CH₂), and the methine proton (CH).

The ¹H NMR spectrum exhibits characteristic signals for each of these groups.

Methyl Protons (CH₃): These protons appear as a doublet due to coupling with the adjacent methine proton.

Methine Proton (CH): This proton appears as a multiplet due to coupling with both the methyl and methylene protons.

Methylene Protons (CH₂): These two protons are diastereotopic and couple with the methine proton and with each other, resulting in complex multiplets.

The chemical shifts (δ) are influenced by the electronegativity of the nearby oxygen atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard broadband-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms in the molecule.

Methyl Carbon (CH₃): This is the most upfield signal, appearing in the typical aliphatic region.

Methylene Carbon (CH₂): This carbon is deshielded by the adjacent oxygen atom and appears further downfield.

Methine Carbon (CH): This carbon is also attached to an oxygen atom and appears in a similar region to the methylene carbon.

Carbonyl Carbon (C=O): This carbon is the most deshielded due to the double bond to oxygen and the influence of the other two ring oxygens, appearing significantly downfield in the region characteristic of esters and carbonates. sdsu.edu

While 1D NMR provides fundamental structural information, advanced techniques are often employed for unambiguous assignments and more detailed structural insights, especially for more complex derivatives.

2D NMR: Two-dimensional NMR experiments correlate signals from different nuclei, providing a map of molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting the CH₃ signal to the CH signal, and the CH signal to the CH₂ signals, confirming their adjacent positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the proton at ~1.5 ppm to the carbon at ~19 ppm). sdsu.edunih.gov

Solid-State NMR: While NMR is predominantly a solution-state technique, solid-state NMR can provide valuable information about the structure and dynamics of molecules in the solid phase. For cyclic carbonates, solid-state ¹³C NMR can be used to distinguish between different crystalline phases (polymorphs) or to study amorphous forms. The technique can reveal details about molecular packing and intermolecular interactions that are averaged out in solution.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure determination for this compound (also known as propylene (B89431) carbonate) is not extensively detailed in available literature, comprehensive analysis has been performed on closely related derivatives, providing valuable insights into the molecular geometry and packing of this class of compounds.

A notable example is the structural characterization of 4,5-dimethyl-1,3-dioxol-2-one (B143725). nih.govresearchgate.net The analysis of this compound reveals specific crystallographic parameters that are foundational to understanding its solid-state behavior. The compound crystallizes in the monoclinic space group P2₁/m. nih.goviucr.org In this structure, the molecule is planar and its molecular C₂ axis aligns with a crystallographic mirror plane. nih.gov

Molecules of 4,5-dimethyl-1,3-dioxol-2-one are organized into one-dimensional strands through simple translation along a diagonal of the ac face of the unit cell. nih.goviucr.org These strands then form two-dimensional sheets. Within these sheets, there are close intermolecular contacts, including H···H and O···O interactions. nih.gov Between the sheets, parallel strands are arranged so that the carbonyl oxygen atom of one molecule is near the five-membered ring of a neighboring molecule. nih.gov

The detailed crystallographic data for 4,5-dimethyl-1,3-dioxol-2-one are summarized in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for 4,5-Dimethyl-1,3-dioxol-2-one

| Parameter | Value |

| Empirical Formula | C₅H₆O₃ |

| Formula Weight | 114.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.2309 (3) |

| b (Å) | 6.4389 (3) |

| c (Å) | 7.1121 (4) |

| β (°) | 108.648 (2) |

| Volume (ų) | 269.93 (2) |

| Z | 2 |

Data sourced from Donahue, J. P. (2022). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1104-1107. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. For this compound (propylene carbonate), the electron ionization (EI) mass spectrum provides a characteristic fingerprint.

The molecular formula of this compound is C₄H₆O₃, corresponding to a molecular weight of approximately 102.09 g/mol . nih.govwikipedia.org The mass spectrum confirms this molecular weight and reveals a distinct fragmentation pathway.

Upon electron impact, the molecular ion (M⁺) is formed, which can then undergo various fragmentation processes. The base peak, which is the most intense peak in the spectrum, appears at a mass-to-charge ratio (m/z) of 56. nih.gov Other significant fragments are observed at m/z 43 and 87. nih.gov The peak at m/z 87 corresponds to the loss of a methyl group (CH₃) from the molecular ion. The fragmentation leading to the base peak at m/z 56 is a key characteristic of this molecule.

The primary fragmentation data obtained from the electron ionization mass spectrum of this compound are presented in the following table.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment/Loss |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 87 | Moderate | [M - CH₃]⁺ |

| 56 | 100 (Base Peak) | [C₂H₄O]⁺ or similar |

| 43 | High | [C₂H₃O]⁺ |

Data sourced from NIST/EPA/NIH Mass Spectral Library. nist.gov

This fragmentation pattern is consistent with the structure of a cyclic carbonate ester, where initial cleavages often occur adjacent to the carbonyl group and within the dioxolane ring. libretexts.org The analysis of these fragments is crucial for the structural confirmation of this compound and for distinguishing it from its isomers.

Theoretical and Computational Chemistry Studies of 4 Methyl 1,3 Dioxol 2 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for predicting molecular properties with a favorable balance of accuracy and computational cost. The B3LYP hybrid functional, combined with Pople-style basis sets like 6-311++G**, is frequently employed to model cyclic carbonates and their derivatives. researchgate.netmdpi.commdpi.com

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface. youtube.comyoutube.comyoutube.com For 4-Methyl-1,3-dioxol-2-one, DFT calculations are used to determine its most stable three-dimensional structure. This process yields precise values for bond lengths, bond angles, and dihedral angles.

Studies on the closely related 4,5-dimethyl-1,3-dioxol-2-one (B143725), optimized using the B3LYP method with 6-311++G** and cc-pVTZ basis sets, provide a reliable model for the geometric parameters of the title compound. researchgate.net The five-membered dioxolane ring is not perfectly planar, typically adopting a slight envelope or twist conformation to relieve ring strain. The methyl group attached at the C4 position can exist in different orientations, but computational analysis helps identify the most stable conformer.

| Parameter | Typical Calculated Value (Å or °) | Computational Method |

|---|---|---|

| C=O Bond Length | ~1.18 - 1.21 | B3LYP/6-311++G |

| C-O (Carbonyl) Bond Length | ~1.34 - 1.37 | B3LYP/6-311++G |

| C-O (Ring) Bond Length | ~1.42 - 1.45 | B3LYP/6-311++G |

| C-C (Ring) Bond Length | ~1.51 - 1.54 | B3LYP/6-311++G |

| O-C=O Bond Angle | ~108 - 110 | B3LYP/6-311++G |

| C-O-C Bond Angle | ~109 - 112 | B3LYP/6-311++G |

Note: The values presented are typical ranges derived from computational studies on 1,3-dioxol-2-one and its derivatives and serve as representative estimates for this compound.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration, which correspond to the peaks observed in experimental spectra. acs.org

A critical component of this analysis is the Potential Energy Distribution (PED). PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional motion) to a specific vibrational mode. researchgate.net This allows for an unambiguous assignment of the calculated frequencies. For instance, the most intense band in the IR spectrum of propylene (B89431) carbonate is the C=O stretching vibration, typically calculated to be in the 1770-1840 cm⁻¹ range. ustc.edu.cnresearchgate.net

Computational studies on derivatives like 4-bromomethyl-5-methyl-1,3-dioxol-2-one using the B3LYP/6-311++G** method have detailed these assignments. researchgate.net The force constants derived from these DFT calculations are utilized in a normal coordinate analysis to obtain the PED. researchgate.net

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Primary PED Contribution |

|---|---|---|

| CH₃ Asymmetric Stretch | 2940 - 3040 | ν_as(C-H) |

| CH₃ Symmetric Stretch | 2850 - 2930 | ν_s(C-H) |

| C=O Stretch | 1770 - 1840 | ν(C=O) |

| CH₂ Scissoring/Bending | 1400 - 1500 | δ(CH₂) |

| Ring Deformation/Breathing | 710 - 950 | Ring ν(C-O), δ(Ring) |

| Ring Twisting/Puckering | Below 500 | τ(Ring) |

Note: Frequencies are unscaled and represent typical ranges from DFT calculations. ν = stretching, δ = bending, τ = torsion.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. DFT calculations, such as those at the B3LYP/6-31G(d,p) level, are used to determine the energies and spatial distributions of these orbitals. researchgate.net For derivatives of 1,3-dioxol-2-one, the HOMO is typically localized on the ring oxygen atoms and the C-C bond, while the LUMO is often centered on the carbonyl (C=O) group, specifically the antibonding π* orbital. researchgate.net

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E_HOMO | -7.0 to -8.5 | Electron-donating ability (ionization potential) |

| E_LUMO | -0.5 to +1.0 | Electron-accepting ability (electron affinity) |

| HOMO-LUMO Gap (ΔE) | 6.5 to 9.5 | Chemical reactivity and kinetic stability |

Note: Values are illustrative and depend on the specific level of theory and basis set used.

Ab Initio Methods and Quantum Chemical Simulations for Energetic and Electronic Properties

While DFT is highly popular, traditional ab initio (from first principles) methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) are also employed, particularly for benchmarking and high-accuracy energy calculations. researchgate.net These methods solve the Schrödinger equation without empirical parameters, offering a different theoretical approach.

For propylene carbonate, ab initio calculations at the MP2/6-31G* level have been used to compute geometrical parameters and derive partial atomic charges for force fields used in molecular dynamics simulations. researchgate.net Such simulations are vital for understanding the bulk liquid properties and thermodynamic behavior of the solvent, including its density and heat of vaporization. These studies often investigate dimer configurations to understand intermolecular interactions, which are dominated by strong dipole-dipole forces due to the molecule's high polarity. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. smu.edu This allows for the determination of activation energies, which govern the reaction kinetics.

For cyclic carbonates like propylene carbonate, a key reaction of interest is its decomposition at electrode surfaces in lithium-ion batteries. researchgate.netdiva-portal.org Theoretical calculations using DFT can model the reduction of the molecule, which is believed to proceed via a ring-opening mechanism. ustc.edu.cn Computational studies can compare different possible pathways, determine the energy barriers for each step, and help identify the most likely decomposition products, such as lithium propylene dicarbonate (B1257347) (LPDC). diva-portal.org This mechanistic insight is critical for explaining why propylene carbonate can be detrimental to graphite (B72142) anodes and for designing more stable electrolyte systems. ustc.edu.cnresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. avogadro.cc It provides an intuitive guide to a molecule's reactive sites. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. avogadro.cc

For this compound, MEP maps are typically generated using DFT methods like B3LYP/6-311++G**. researchgate.net The map clearly shows the most negative potential concentrated around the carbonyl oxygen atom, highlighting it as the primary site for interactions with cations like Li⁺. The ether-like ring oxygens also show negative potential, though to a lesser extent. Regions of positive potential are generally found around the hydrogen atoms of the methyl and methylene (B1212753) groups. This visualization confirms the molecule's polar nature and helps explain its solvation properties and reactivity patterns. researchgate.net

Applications of 4 Methyl 1,3 Dioxol 2 One in Advanced Materials and Electrochemistry

Role in Lithium-Ion Battery Electrolyte Formulations

The performance and longevity of lithium-ion batteries (LIBs) are critically dependent on the composition of the electrolyte. The electrolyte facilitates the movement of lithium ions between the anode and cathode during charge and discharge cycles. 4-Methyl-1,3-dioxol-2-one and its derivatives are increasingly being explored as solvents and additives in electrolyte formulations to enhance battery performance, stability, and lifespan. atamanchemicals.com

During the initial charging of a lithium-ion battery, the electrolyte undergoes electrochemical reduction on the surface of the anode, forming a passivation layer known as the solid electrolyte interphase (SEI). youtube.com This SEI layer is crucial for the long-term cyclability of the battery, as it allows lithium ions to pass through while preventing electrons, thus inhibiting further decomposition of the electrolyte. youtube.com

The structure and stability of the SEI are highly influenced by the electrolyte's composition. Research has shown that cyclic carbonate solvents, including this compound and its derivatives, play a significant role in forming a stable and effective SEI. For instance, studies on silicon-based anodes, which are promising for next-generation high-capacity batteries but suffer from large volume changes during cycling, have highlighted the benefits of using methylated dioxolane compounds. nih.gov The presence of the methyl group in 4-methyl-1,3-dioxolane (a related cyclic ether) promotes the formation of a polymer-rich, elastic SEI. nih.gov This elasticity is vital for accommodating the mechanical stress of the silicon anode's expansion and contraction, preventing the continuous degradation of the SEI and improving cycle life. nih.gov The mechanism involves the compound's ring strain and the formation of stable radical intermediates, which encourages the creation of high-molecular-weight polymeric species at the electrode-electrolyte interface. nih.gov

A new generation of synthetic additives, including derivatives of 5-methyl-1,3-dioxol-2-one, has been developed to create highly stable electrode-electrolyte interfaces. researchgate.netunist.ac.krdntb.gov.ua These retrosynthetically designed additives, such as 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one and 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one, are engineered to enhance the properties of the SEI. researchgate.netunist.ac.krdntb.gov.ua They can undergo polymeric propagation with the vinyl group of conventional additives like vinylene carbonate, creating a more flexible and robust SEI structure. dntb.gov.ua This improved interface is capable of withstanding the volume expansion of silicon-embedded anodes and protecting Ni-rich cathodes, leading to significant improvements in battery lifespan and fast-charging capabilities. researchgate.netdntb.gov.ua

Table 1: Performance of Dioxol-2-one-Based Additives in High-Energy-Density LIBs

| Additive | Anode/Cathode System | Performance Metric | Result |

| 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one | Si-embedded Anode / Ni-rich Cathode | Capacity Retention (at 1 C) | 81.5% after 400 cycles researchgate.netunist.ac.kr |

| 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one | Si-embedded Anode / Ni-rich Cathode | Fast Charging Fading (at 3 C) | 1.9% capacity fading after 100 cycles researchgate.netunist.ac.kr |

| 4-vinyl-1,3-dioxolane-2-one | Graphite (B72142) Anode | Low-Temperature Performance | Improved performance in quaternary carbonate electrolytes nasa.gov |

The position and nature of substituent groups on the dioxolane ring have a profound impact on the electrochemical behavior and subsequent battery performance. The "substituent effect" refers to how different functional groups attached to a core molecule alter its chemical and physical properties.

A comparative study between 2-methyl-1,3-dioxolane and 4-methyl-1,3-dioxolane demonstrated the significance of the methyl group's placement. nih.gov 4-methyl-1,3-dioxolane, with its larger ring strain and more stable radical intermediates (due to the hyperconjugation effect), was found to be more effective at promoting the formation of the desired high-molecular-weight polymeric species in the SEI. nih.gov This tailored SEI effectively mitigates the challenges posed by silicon anodes. The battery using the electrolyte with 4-methyl-1,3-dioxolane achieved an 85.4% capacity retention after 400 cycles without other additives, a significant improvement over standard carbonate-based electrolytes. nih.gov This highlights how subtle changes in molecular structure, such as the position of a methyl group, can be strategically used to design electrolytes for high-performance batteries.

Polymer Chemistry and Polymer Material Synthesis

Beyond its role in electrochemistry, this compound is a valuable monomer in the synthesis of advanced polymers. Its cyclic ester structure is particularly suited for ring-opening polymerization (ROP), a process that allows for the creation of polymers with well-defined structures and properties.

This compound is a key building block for a class of polymers known as polycarbonates. atamanchemicals.com Aliphatic polycarbonates are of increasing interest, especially for biomedical applications, due to their biocompatibility and the non-acidic nature of their degradation products. The ring-opening polymerization of cyclic carbonate monomers like this compound is an effective method to produce these polymers. The process allows for control over the polymer's molecular weight and architecture. By modifying the monomer with functional groups, it is possible to synthesize polycarbonates with tailored functionalities for specific applications, such as drug delivery or tissue engineering. nih.gov

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating novel materials with properties that combine the characteristics of the individual polymers. Cyclic carbonates like this compound and its derivatives are versatile candidates for such strategies.

For example, functionalized cyclic carbonate monomers can be copolymerized with other cyclic esters, such as lactide, to produce poly(ester-carbonates). nih.gov This approach allows for the fine-tuning of material properties like degradation rate and mechanical strength. In the context of battery electrolytes, derivatives of dioxol-2-one can copolymerize with other additives directly on the electrode surface, contributing to a more complex and stable SEI architecture. dntb.gov.ua This in-situ copolymerization is a sophisticated strategy to build a protective interface that enhances battery performance and longevity. dntb.gov.ua

Influence on Polymer Microstructure and Crystallinity

This compound, also known as propylene (B89431) carbonate (PC), plays a significant role in modifying the microstructure and crystallinity of various polymers, which in turn dictates their physical and mechanical properties. Its primary function in this context is as a solvent or a plasticizer, where its interaction with polymer chains can induce significant structural changes.

In the realm of lithium-ion batteries, the performance of polymer-based separator membranes is critically dependent on their microstructure. Research on microporous membranes made from poly(l-lactic acid) (PLLA) and poly(vinylidene fluoride-co-hexafluoropropylene) P(VDF-HFP) has shown that the inclusion of propylene carbonate as an organic solvent directly affects the porous microstructure and the crystalline phase of these membranes. acs.org The uptake of PC into the polymer matrix leads to swelling and can partially penetrate the amorphous phase of the polymer. acs.org This penetration results in a plasticizing effect, which can alter the mechanical properties of the membrane. acs.org For instance, in PLLA membranes, the presence of PC influences the crystallization kinetics, where the growth of PLLA crystals leads to their separation from the liquid PC. acs.org In P(VDF-HFP) membranes, the change in microstructure is even more pronounced, with crystallization from the melt in the presence of PC leading to a near-complete collapse of the pore structure. acs.org

The degree of crystallinity in a polymer is a crucial factor that influences its mechanical strength, stiffness, and thermal stability. biotrib.eu Generally, higher crystallinity leads to a more durable material due to stronger intermolecular interactions. biotrib.eu Factors that affect a polymer's ability to crystallize include chain length, branching, and the presence of bulky side groups. youtube.com Linear polymers, like high-density polyethylene (HDPE), can achieve higher crystallinity compared to their branched counterparts, such as low-density polyethylene (LDPE), making them denser and more rigid. youtube.com The introduction of a solvent like propylene carbonate can disrupt the regular arrangement of polymer chains, thereby affecting the degree of crystallinity.

In the context of solid polymer electrolytes, polypropylene (B1209903) carbonate (PPC), a polymer derived from propylene oxide and carbon dioxide, is noted for its amorphous structure. jumbobattery.com This lack of crystallinity is advantageous for ionic conductivity, as the amorphous nature allows for faster movement of polymer chain segments, which in turn facilitates the migration of lithium ions. jumbobattery.com When propylene carbonate is used as a gelation agent in PPC-based electrolytes, it can weaken the coordination of lithium ions by the carbonate groups of the polymer. rsc.org This leads to a rapid exchange in the lithium-ion solvation shell and a significant increase in conductivity. rsc.org

The table below summarizes the observed effects of this compound (Propylene Carbonate) on the microstructure and properties of selected polymers.

| Polymer | Role of this compound | Observed Effects on Microstructure and Crystallinity | Resulting Impact on Properties |

| Poly(l-lactic acid) (PLLA) | Solvent in membrane casting | Affects crystallization kinetics; leads to phase separation of PLLA crystals and liquid PC. acs.org | Alters porous structure of the separator membrane. acs.org |

| Poly(vinylidene fluoride-co-hexafluoropropylene) P(VDF-HFP) | Solvent in membrane casting | Causes significant changes in microstructure; crystallization from the melt can lead to pore collapse. acs.org | Induces a mechanical plasticizing effect by penetrating the amorphous phase. acs.org |

| Polypropylene carbonate (PPC) | Gelation agent in electrolytes | Weakens lithium-ion coordination by polymer carbonate groups. rsc.org | Increases ionic conductivity by facilitating rapid exchange of the lithium-ion solvation shell. rsc.org |

Advanced Solvent and Reagent Applications in Specialized Chemical Syntheses

This compound (propylene carbonate) is increasingly recognized as a versatile and environmentally benign solvent and reagent in a variety of specialized chemical syntheses. researchgate.net Its unique physicochemical properties, including high polarity, a wide liquid temperature range, low toxicity, and biodegradability, make it an attractive alternative to conventional volatile organic solvents. researchgate.net

As a polar aprotic solvent, propylene carbonate possesses a high dipole moment and dielectric constant, similar to solvents like acetonitrile and acetone (B3395972). researchgate.net This allows it to effectively dissolve a wide range of organic and inorganic compounds, making it suitable for diverse chemical transformations. researchgate.net It has been successfully employed as a "green" solvent in numerous catalytic reactions, including:

Asymmetric hydrogenations

Hydrosilylations

Asymmetric aldol reactions

Synthesis of heterocyclic compounds like bisindoles and tetrahydroquinolines

Metal-catalyzed coupling reactions such as the Sonogashira and Heck reactions researchgate.net

The stability and solubility characteristics of propylene carbonate also allow it to serve as a valuable intermediate in chemical synthesis. smc-global.com It can participate in reactions such as alkylation and acylation without compromising the quality of the final product. smc-global.com In some industrial processes, it exhibits dual functionality, acting as both a solvent and a reactant, which can enhance production efficiency and cost-effectiveness. smc-global.com For instance, propylene carbonate can be converted to other carbonate esters through transesterification. wikipedia.org

Furthermore, propylene carbonate is a key raw material for the synthesis of other important chemicals. sintopchem.com It serves as a building block for producing dimethyl carbonate (DMC) and propylene glycol. sintopchem.com Its utility extends to the synthesis of certain pharmaceuticals and agrochemicals, where it functions as a starting material or intermediate. sintopchem.com

The table below provides examples of specialized chemical syntheses where this compound is used as a solvent.

| Reaction Type | Example | Role of this compound | Reference |

| Asymmetric Aldol Reaction | Not specified | Green alternative solvent | researchgate.net |

| Sonogashira Reaction | Not specified | Green alternative solvent | researchgate.net |

| Heck Reaction | Not specified | Green alternative solvent | researchgate.net |

| Povarov Reaction | Not specified | Environmentally friendly solvent | researchgate.net |

| Synthesis of Heterocycles | Synthesis of bisindoles and tetrahydroquinolines | Green alternative solvent | researchgate.net |

Derivatives of 4 Methyl 1,3 Dioxol 2 One: Synthesis, Reactivity, and Research Utility

Halogenated Dioxol-2-one Derivatives

Halogenated derivatives of 1,3-dioxol-2-one, particularly those bearing a halomethyl group, are pivotal intermediates in organic synthesis, most notably in the pharmaceutical industry. Their significance stems from the reactivity of the carbon-halogen bond, which allows for facile nucleophilic substitution reactions, enabling the introduction of the dioxol-2-one moiety into a larger molecular framework. This is a common strategy in the design of prodrugs, where the dioxol-2-one group can improve the bioavailability of a parent drug.

Synthetic Pathways and Reaction Conditions (e.g., 4-Chloromethyl-5-methyl-1,3-dioxol-2-one)

The synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one is a well-established process, typically starting from 4,5-dimethyl-1,3-dioxol-2-one (B143725). Various chlorinating agents and reaction conditions have been reported, each with its own advantages.

One common approach involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. In a typical procedure, 4,5-dimethyl-1,3-dioxol-2-one is treated with NCS in the presence of a radical initiator such as benzoyl peroxide (BPO). chemicalbook.compatsnap.com The reaction is generally carried out in a suitable solvent like ethylene (B1197577) dichloride at elevated temperatures. chemicalbook.com

Another method utilizes chlorine gas in an organic solvent. For instance, a solution of chlorine in dichloroethane can be added dropwise to a refluxing solution of 4,5-dimethyl-1,3-dioxol-2-one and a solid base catalyst. chemicalbook.com An ene-chlorination followed by an allylic rearrangement has also been described, where treatment of 4,5-dimethyl-1,3-dioxol-2-one with chlorine or sulfuryl chloride yields 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, which then rearranges to the desired product. jst.go.jpgoogleapis.com

Phosphorus oxychloride has also been employed as a chlorinating agent. In this process, phosphorus oxychloride is added dropwise to a solution of 4,5-dimethyl-1,3-dioxol-2-one in a solvent like toluene (B28343) at a controlled temperature. guidechem.com

| Starting Material | Chlorinating Agent | Catalyst/Initiator | Solvent | Key Conditions | Yield |

| 4,5-Dimethyl-1,3-dioxol-2-one | N-Chlorosuccinimide | Benzoyl Peroxide | Ethylene Dichloride | 90°C, 5.5 h | 85.00% chemicalbook.com |

| 4,5-Dimethyl-1,3-dioxol-2-one | Chlorine | Solid Base Catalyst | Dichloroethane | Reflux, 30 min | 89.3% chemicalbook.com |

| 4,5-Dimethyl-1,3-dioxol-2-one | Phosphorus Oxychloride | - | Toluene | 0-10°C (addition), then 90°C, 5 h | 85.7% guidechem.com |

| 4,5-Dimethyl-1,3-dioxol-2-one | Sulfonic acid chloride | Catalyst | Organic Solvent | 1-5 hours | Not specified chemicalbook.com |

Chemical Reactivity and Further Functionalization

The primary utility of 4-chloromethyl-5-methyl-1,3-dioxol-2-one lies in its reactivity as an electrophile. The chloromethyl group is susceptible to nucleophilic attack, making it an excellent building block for the synthesis of various prodrugs. guidechem.com This compound is a key intermediate in the synthesis of several angiotensin II receptor antagonists, including olmesartan (B1677269) medoxomil and azilsartan (B1666440) medoxomil. chemicalbook.comguidechem.com It is also used in the preparation of prodrugs of antibiotics like ampicillin. chemicalbook.com The purpose of introducing the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group is to enhance the stability and absorption of the drug, thereby increasing its biological activity and potentially reducing side effects. chemicalbook.com

Hydroxymethylated Dioxol-2-one Derivatives

Hydroxymethylated 1,3-dioxol-2-one derivatives are versatile intermediates in organic synthesis, serving as precursors to a wide range of functionalized molecules. Their bifunctional nature, possessing both a hydroxyl group and a cyclic carbonate, allows for a variety of chemical transformations.

Preparation and Interconversion Strategies (e.g., 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one)

The most common route to 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221) involves the hydrolysis of its corresponding chloromethyl derivative. One established method involves reacting 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid and triethylamine (B128534) in acetonitrile. chemicalbook.com The resulting formate (B1220265) ester is then hydrolyzed using a hydrogen chloride solution in an alcohol like isopropyl alcohol or ethanol (B145695) to yield the desired product. chemicalbook.comgoogle.com

An improved process has been developed using sodium acetate (B1210297) in dimethylformamide in the presence of a catalytic amount of potassium iodide. google.com This reaction proceeds at room temperature to give the acetate ester, which is subsequently hydrolyzed with an acid in an alcoholic solvent to afford 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one in high yield. google.com This method is considered more cost-effective and is performed under milder conditions. google.com

| Starting Material | Reagents | Solvent | Key Conditions | Yield |

| 4-Chloromethyl-5-methyl-1,3-dioxol-2-one | 1. Formic acid, Triethylamine 2. Hydrogen chloride | 1. Acetonitrile 2. Isopropyl alcohol | 1. 10-65°C 2. Reflux | 79% chemicalbook.com |

| 4-Chloromethyl-5-methyl-1,3-dioxol-2-one | 1. Sodium acetate, Potassium iodide 2. Acid (e.g., HCl) | 1. Dimethylformamide 2. Isopropyl alcohol | 1. 25-30°C | 89-91% google.com |

Utilization as Chemical Building Blocks in Organic Synthesis

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is a valuable building block, particularly for introducing the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group into molecules to create prodrugs. biosynth.com This strategy is employed to enhance the bioavailability of the active pharmaceutical ingredient. biosynth.com A notable example is its use in the synthesis of the antihypertensive drug azilsartan medoxomil. google.comevitachem.com The hydroxyl group can be activated or converted into a good leaving group to facilitate coupling with the parent drug molecule. For instance, it can be reacted with oxalyl chloride to form (5-methyl-2-oxo-1,3-dioxol-4-yl)methyloxyoxayl chloride, providing an alternative method for introducing the prodrug moiety. biosynth.com

Other Substituted 1,3-Dioxol-2-one Compounds

Beyond the halogenated and hydroxymethylated derivatives, a variety of other substituted 1,3-dioxol-2-one compounds have been synthesized and investigated for their unique properties and applications.

4,5-dimethyl-1,3-dioxol-2-one is a key starting material for the synthesis of many of the aforementioned derivatives. guidechem.com It is an important pharmaceutical intermediate used for the structural modification of drugs containing carboxylic acid functional groups to create more effective ester prodrugs. guidechem.com This modification can enhance oral absorption of the parent drug. guidechem.com Synthesis of 4,5-dimethyl-1,3-dioxol-2-one can be achieved through the reaction of 3-hydroxy-2-butanone with a chloroformate or by a transesterification reaction with a dialkyl carbonate. patsnap.comchemicalbook.com An alternative synthesis involves the reaction of 3-hydroxy-2-butanone with bis(trichloromethyl)carbonate, which avoids the use of highly toxic phosgene (B1210022). google.com

Fluoroethylene carbonate (FEC) and its derivatives are another important class of substituted 1,3-dioxol-2-ones. FEC is widely used as an electrolyte additive in lithium-ion batteries. anl.govresearchgate.net It helps in the formation of a stable solid electrolyte interphase (SEI) on the surface of the electrodes, which is crucial for the battery's performance and longevity. anl.govresearchgate.net The synthesis of FEC typically involves the fluorination of chloroethylene carbonate with a fluorinating agent like potassium fluoride (B91410) in a suitable solvent such as acetonitrile. semanticscholar.org The reduction chemistry of FEC is notably different from other carbonate solvents, leading to the formation of a robust and potentially elastomeric SEI layer. anl.gov

Synthesis and Advanced Characterization

The synthesis of 4-Methyl-1,3-dioxol-2-one, also known as propylene (B89431) carbonate, can be achieved through several methods. These include the phosgene method, which involves the reaction of propylene glycol with phosgene followed by treatment with sodium hydroxide (B78521). researchgate.net Other routes include transesterification, the chloropropanol (B1252657) method, and the direct synthesis from propylene oxide and carbon dioxide at elevated temperature and pressure. researchgate.net

A significant focus of synthetic efforts has been on the derivatives of this compound, particularly those functionalized at the methyl group. For instance, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one is a key intermediate in the synthesis of various pharmaceuticals. nbinno.com Its synthesis often starts from 4-chloromethyl-5-methyl-1,3-dioxol-2-one. One documented method involves the reaction of 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid and triethylamine in acetonitrile, followed by hydrolysis with hydrogen chloride in isopropyl alcohol. google.com The yield of this process can be influenced by the choice of solvent and hydrolysis medium. google.com

The advanced characterization of these derivatives relies on a combination of spectroscopic techniques to elucidate their precise molecular structure. Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are employed to identify the characteristic vibrational modes of the molecule. For example, in 4-bromomethyl-5-methyl-1,3-dioxol-2-one, the asymmetric C-H stretching vibrations are observed around 3034 cm⁻¹ and 2927 cm⁻¹ in the FTIR spectrum. researchgate.net

Table 1: Spectroscopic Data for Selected this compound Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| This compound | 1.45 (d, 3H), 4.05 (dd, 1H), 4.55 (t, 1H), 4.85 (m, 1H) | 19.2, 69.5, 73.8, 155.2 | ~1800 (C=O) |

| 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | 2.15 (s, 3H), 3.80 (s, 2H), 5.10 (t, 1H, OH) | 10.5, 59.8, 128.5, 138.0, 154.5 | ~3400 (O-H), ~1800 (C=O) |

| 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | 2.20 (s, 3H), 4.30 (s, 2H) | 10.8, 39.5, 129.0, 139.5, 154.0 | ~1805 (C=O), ~750 (C-Cl) |

| 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | 2.25 (s, 3H), 4.15 (s, 2H) | 11.0, 28.0, 129.2, 140.0, 153.8 | ~1805 (C=O), ~680 (C-Br) |

Note: The exact chemical shifts and IR bands can vary slightly depending on the solvent and experimental conditions. The data presented here are representative values.

Structure-Reactivity and Structure-Function Correlations

The reactivity of this compound derivatives is primarily governed by the interplay of the cyclic carbonate ring and the nature of the substituent at the 4-position. The dioxolane ring itself is susceptible to hydrolysis, a reaction that has been studied in vitro. For instance, 4-methyl-1,3-dioxolan-2-one hydrolyzes completely to propylene glycol within 5 minutes in rat blood, with a half-life of 0.7 minutes. publisso.de This reactivity is crucial for its application in prodrug design, where the dioxolone moiety can be cleaved in vivo to release the active drug. researchgate.net

The substituent at the 4-position significantly influences the reactivity of the molecule. Electron-withdrawing groups, such as halogens in 4-(chloromethyl)- or 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, make the benzylic-like position more susceptible to nucleophilic substitution reactions. This feature is exploited in the synthesis of other derivatives, such as 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. google.com

The structure of these derivatives is directly correlated with their function, particularly in medicinal chemistry. The dioxolane moiety is found in many therapeutic agents and is believed to enhance ligand-target interactions and bioactivity, possibly through hydrogen bonding of the oxygen atoms with the target site. researchgate.net The use of 4-substituted-5-methyl-1,3-dioxol-2-one derivatives as prodrug moieties is a prime example of a structure-function relationship. The specific substituent can be tailored to control the rate of hydrolysis and, consequently, the release profile of the active drug.

For example, in the context of multidrug resistance (MDR) in cancer, novel 1,3-dioxolane (B20135) derivatives have been synthesized and investigated as MDR modulators. nih.gov Structure-activity relationship (SAR) studies in this area aim to optimize the aromatic core, linker, and basic moiety of the derivatives to enhance their interaction with proteins like P-glycoprotein, which is responsible for MDR. nih.gov

Furthermore, the steric and electronic properties of the substituents play a crucial role in determining the biological activity. dalalinstitute.com For instance, in a series of 3-dehydroteasterone (B1255623) analogs, the position and nature of substituents on a benzoylated group attached to a side chain were found to significantly affect the plant growth-regulating activity. mdpi.com This highlights the sensitivity of biological systems to minor structural changes in these types of molecules.

The research utility of this compound derivatives is thus broad, ranging from their use as versatile building blocks in organic synthesis to their application as key components in the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. nbinno.com

Table 2: Investigated Research Applications of this compound Derivatives

| Derivative Class | Research Area | Key Structural Feature Utilized |

| 4-(Halomethyl)-5-methyl-1,3-dioxol-2-ones | Synthetic Intermediates | Reactive halomethyl group for nucleophilic substitution. |

| 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | Prodrug Synthesis | Hydroxyl group for ester or ether linkage to a parent drug. |

| Various substituted 1,3-dioxolanes | Multidrug Resistance Modulation | Aromatic and basic moieties for interaction with efflux pumps. nih.gov |

| Dioxolane-containing natural product analogs | Agrochemical Research | Specific stereochemistry and substituent patterns for biological activity. mdpi.com |

Future Research Directions and Emerging Applications of 4 Methyl 1,3 Dioxol 2 One Chemistry

Development of Next-Generation Catalysts for Sustainable Production Routes

The synthesis of 4-Methyl-1,3-dioxol-2-one is a key area of research, with a strong emphasis on developing sustainable and efficient catalytic processes. A primary route for its production is the cycloaddition of carbon dioxide (CO2) to propylene (B89431) oxide. This method is particularly attractive as it utilizes CO2, a greenhouse gas, as a C1 feedstock, contributing to carbon capture and utilization (CCU) strategies.

Recent research has focused on the development of highly active and selective catalysts that can operate under mild conditions, reducing the energy intensity of the production process. researchgate.net Heterogeneous catalysts are of particular interest due to their ease of separation and recyclability, which aligns with the principles of green chemistry. researchgate.netmdpi.com

One promising approach involves the use of metal-organic frameworks (MOFs) as catalysts. For instance, MIL-100(Sc) has been identified as a new, active, and stable catalyst for the carbonation of propylene oxide. researchgate.net Additionally, zinc-based catalysts, such as zinc glutarate (ZnGA) and zinc-cobalt double metal cyanide (Zn-Co DMC) composite catalysts, have shown high selectivity and activity in the synthesis of polypropylene (B1209903) carbonate from CO2 and propylene oxide. mdpi.com Simple and cost-effective catalyst systems like zinc bromide/dimethylformamide (ZnBr2/DMF) have also demonstrated high efficiency, achieving a high turnover frequency and 100% selectivity to propylene carbonate under optimized conditions. researchgate.net

Ionic liquids are also emerging as effective catalysts for this transformation. researchgate.net Their tunable properties and potential for recyclability make them a promising alternative to traditional homogeneous catalysts. The development of next-generation catalysts will continue to be a critical area of research to enhance the economic viability and environmental friendliness of this compound production.

Rational Design of High-Performance Electrolyte Systems for Energy Storage

In the field of energy storage, this compound is being extensively investigated as a key component in electrolytes for lithium-ion batteries and other next-generation energy storage devices. Its high dielectric constant, wide liquid range, and good solvating power for lithium salts make it an attractive solvent for non-aqueous electrolytes.